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molecular formula C9H9NO4 B8588608 2-Carbomethoxy-6-methylpyridine-3-carboxylic acid

2-Carbomethoxy-6-methylpyridine-3-carboxylic acid

Cat. No. B8588608
M. Wt: 195.17 g/mol
InChI Key: HRHDLPNATLLLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414060B2

Procedure details

To a solution of 6-Methyl-pyridine-2,3-dicarboxylic acid 2-methyl ester (CAS:[135338-27-1]) (4.93 g, 25 mmol) and N-methylmorpholine (3.05 ml, 2.81 g, 28 mmol, 1.1 equiv.) in methylene chloride (100.0 ml) was added diphenylphosphoryl-azide (DPPA, 6.14 ml, 7.88 g, 28 mmol, 1.1 equiv.) dropwise at room temperature. The mixture was stirred for 30 min at r.t. and then heated to 70° C. for 2 h whereby nitrogen evolution is observed. Then tert-Butanol (3.56 ml, 2.81 g, 38 mmol, 1.5 equiv.) and copper(I) chloride (25 mg, 0.25 mmol, 0.01 equiv.) were added and the mixture was heated at 70° C. for another 4 h. The reaction mixture was allowed to cool to r.t., stirred overnight, and concentrated in vaccuo. The resulting dark brown oil (16.9 g) was purified by flash chromatography (heptane/ethyl acetate 3:2) to yield the title compound as a white solid (total 5.06 g, 75%), MS (ISP): m/e=267.2 (M+H+).
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
6.14 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.56 mL
Type
reactant
Reaction Step Two
Name
copper(I) chloride
Quantity
25 mg
Type
catalyst
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[C:10](C(O)=O)=[CH:9][CH:8]=[C:7]([CH3:14])[N:6]=1)=[O:4].C[N:16]1[CH2:21]COCC1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[C:39]([OH:43])([CH3:42])([CH3:41])[CH3:40]>C(Cl)Cl.[Cu]Cl>[CH3:1][O:2][C:3]([C:5]1[C:10]([NH:16][C:21]([O:43][C:39]([CH3:42])([CH3:41])[CH3:40])=[O:29])=[CH:9][CH:8]=[C:7]([CH3:14])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
COC(=O)C1=NC(=CC=C1C(=O)O)C
Name
Quantity
3.05 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
6.14 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.56 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
copper(I) chloride
Quantity
25 mg
Type
catalyst
Smiles
[Cu]Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at r.t.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 70° C. for 2 h whereby nitrogen evolution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 70° C. for another 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t.
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vaccuo
CUSTOM
Type
CUSTOM
Details
The resulting dark brown oil (16.9 g) was purified by flash chromatography (heptane/ethyl acetate 3:2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C1=NC(=CC=C1NC(=O)OC(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.06 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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